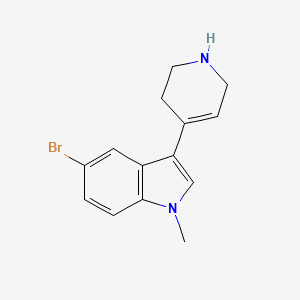

5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Description

Chemical Structure and Properties

5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS: 116480-53-6) is a heterocyclic compound featuring an indole core substituted with a bromine atom at the C5 position, a methyl group at the N1 position, and a 1,2,3,6-tetrahydropyridinyl (THP) moiety at the C3 position. Its molecular formula is C₁₄H₁₅BrN₂, with a molecular weight of 291.192 g/mol . The THP ring introduces conformational flexibility, which is critical for interactions with biological targets such as serotonin (5-HT) receptors.

Key characterization methods include ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry (e.g., FAB-HRMS) to confirm regiochemistry and purity .

Properties

IUPAC Name |

5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2/c1-17-9-13(10-4-6-16-7-5-10)12-8-11(15)2-3-14(12)17/h2-4,8-9,16H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCOVEKUVHOSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)Br)C3=CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : CHBrN

- Molecular Weight : 291.19 g/mol

- CAS Number : 116480-53-6

Antimicrobial Properties

Research has indicated that compounds with indole and pyridine moieties exhibit substantial antimicrobial activity. In particular, derivatives of 5-bromoindole have shown effectiveness against various bacterial strains. A study highlighted the antibacterial efficacy of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL for certain derivatives .

Neuroprotective Effects

The tetrahydropyridine structure is known for its neuroprotective properties. Studies suggest that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The compound's ability to modulate dopamine receptors has been investigated, indicating a possible role in treating conditions like Parkinson's disease .

Anti-inflammatory Activity

Inflammation plays a crucial role in various chronic diseases. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that these compounds could downregulate TNF-alpha and IL-6 production in activated macrophages, suggesting their potential as anti-inflammatory agents .

The biological activities of this compound are attributed to several mechanisms:

- Receptor Modulation : Interaction with various neurotransmitter receptors may enhance or inhibit neuronal signaling pathways.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory processes and microbial resistance.

- Cell Signaling Pathways : The ability to affect pathways such as NF-kB and MAPK may underlie the anti-inflammatory effects observed.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Neuroprotection in Animal Models :

- Antimicrobial Efficacy :

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has been studied for its potential therapeutic effects:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The tetrahydropyridine component may enhance neuroprotective properties, making it a candidate for further development in treating depression and anxiety disorders .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its ability to interact with biological targets involved in cell signaling pathways could lead to the development of new anticancer agents .

Neuroscience

The compound's structural features suggest potential applications in neuroscience:

- Neurotransmitter Modulation : The indole structure is known to influence serotonin receptors. Compounds like this compound could modulate serotonin levels or receptor activity, offering insights into treatments for mood disorders .

Organic Synthesis

In synthetic chemistry, this compound serves as an important intermediate:

- Building Block for Complex Molecules : Its unique structure allows it to act as a versatile building block in the synthesis of more complex organic compounds. Researchers utilize it to create derivatives that may possess enhanced biological activities or novel properties .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antidepressant | Potential effects on mood regulation | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Neurotransmitter Modulation | Interaction with serotonin receptors |

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal evaluated the antidepressant effects of similar indole derivatives. The findings indicated that these compounds significantly reduced depressive-like behaviors in rodent models through modulation of serotonin pathways .

Case Study 2: Anticancer Activity

Another research project focused on the anticancer properties of indole derivatives showed that specific substitutions on the indole ring enhanced cytotoxicity against breast cancer cell lines. This study highlighted the potential for developing targeted therapies based on structural modifications of the indole framework .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of 5-bromo-1-methyl-3-THP-indole are best understood in the context of related indole derivatives. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

Substituent Effects on 5-HT Receptor Affinity

- Electron-Withdrawing Groups (Br, Cl) : The bromine and chlorine substituents at C5 enhance binding to 5-HT₆ receptors by modulating electron density in the indole ring. However, bromine’s larger atomic radius may reduce metabolic stability compared to chlorine .

- Electron-Donating Groups (OMe) : Methoxy-substituted analogs (e.g., RU 24969) exhibit high affinity for 5-HT₁A/₁B receptors, suggesting that electronic effects at C5 dictate receptor subtype selectivity .

Role of the THP Moiety

- The 1,2,3,6-tetrahydropyridinyl group confers partial saturation, enhancing conformational adaptability for receptor interactions. This contrasts with fully saturated piperidine analogs, which show reduced dual affinity for 5-HT₁A and SERT (serotonin transporter) .

N1-Methylation

- Methylation at N1 (as in the target compound) improves bioavailability by reducing first-pass metabolism, a feature absent in unmethylated analogs like 5-methoxy-3-THP-indole .

In Vivo Efficacy

- The 5-methoxy-3-THP-indole derivative demonstrated potent pro-cognitive (MED = 1 mg/kg) and antidepressant-like (MED = 0.1 mg/kg) effects in rat models, outperforming brominated analogs in behavioral assays .

Contradictions and Limitations

- Agonist vs. Antagonist Activity: Minor structural changes (e.g., C2-methylation in 5-chloro-2-methyl-3-THP-indole) convert 5-HT₆ antagonists into agonists, highlighting the sensitivity of indole-based ligands to substituent positioning .

- Lack of Direct Data for Target Compound : While the bromo-methyl-THP-indole is cataloged , its specific 5-HT receptor binding data remain unreported, necessitating extrapolation from structural analogs.

Preparation Methods

Bromination of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

- Starting Material: 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

- Reagents: Bromine source such as elemental bromine (Br2) or N-bromosuccinimide (NBS)

- Solvents: Dichloromethane or acetonitrile

- Conditions: Typically room temperature or slightly elevated temperatures to ensure selective bromination at the 5-position of the indole ring.

- Outcome: Introduction of bromine at the 5-position yields 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole with good regioselectivity.

This bromination step is critical to obtain the desired substitution pattern on the indole ring without overbromination or side reactions.

Methylation of the Nitrogen on the Indole Ring

- Reagents: Methylating agents such as methyl iodide or methyl sulfate can be used to introduce the methyl group on the indole nitrogen.

- Conditions: Basic or neutral conditions depending on the methylating agent.

- Outcome: Formation of the 1-methyl derivative, completing the synthesis of this compound.

This methylation step is often performed after bromination to avoid complications in regioselectivity.

Detailed Research Findings and Industrial Considerations

Palladium-Catalyzed Coupling for Side Chain Introduction

In related synthetic sequences, palladium-catalyzed cross-coupling reactions (e.g., Heck reaction) have been employed to attach side chains to brominated indoles. For example, in the synthesis of naratriptan, a related compound, 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is reacted with N-benzyl-N-methylethenesulfonamide under palladium acetate catalysis with triorthotolylphosphine ligand and triethylamine base in N,N-dimethylformamide at 100-110 °C for 8 hours. This method highlights the utility of the brominated indole intermediate in further functionalization.

Purification and Yield Optimization

- Purification: Recrystallization from methanol or chromatographic techniques are standard to achieve high purity.

- Yields: Reported yields for bromination and methylation steps are generally high (>80%), but overall yields depend on the subsequent transformations.

- Industrial Scale: Continuous flow reactors and automated systems are employed to improve reaction control, scalability, and safety during bromination and methylation.

Data Table: Summary of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Br2 or NBS, dichloromethane or acetonitrile, RT | 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | >80 | Selective bromination at 5-position |

| 2 | N-Methylation | 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Methyl iodide, base, mild conditions | This compound | >75 | Methylation of indole nitrogen |

| 3 | Palladium-catalyzed coupling (optional) | This compound | Pd(OAc)2, triorthotolylphosphine, triethylamine, DMF, 100-110 °C, 8 h | Functionalized indole derivatives (e.g., sulfonamide derivatives) | Variable | For further functionalization (e.g., naratriptan synthesis) |

Notes on Chemical Reactions and Mechanisms

- Bromination Mechanism: Electrophilic aromatic substitution preferentially occurs at the 5-position of the indole ring due to electronic and steric factors.

- Methylation Mechanism: Nucleophilic substitution on the indole nitrogen with methyl halides.

- Palladium-Catalyzed Coupling: Heck-type reaction involving oxidative addition of the aryl bromide to Pd(0), coordination and insertion of the alkene, followed by β-hydride elimination.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, and how are they addressed?

- Synthesis Challenges : The introduction of the tetrahydropyridinyl group requires precise control of reaction conditions to avoid over-reduction or side reactions. The bromine atom at the 5-position may limit reactivity in subsequent substitutions.

- Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or alkylation reactions (e.g., using NaH in DMSO with alkyl halides) are common for functionalizing indole scaffolds . Purification often involves flash chromatography with gradients (e.g., 70:30 to 100% ethyl acetate/hexane) and precipitation to isolate the product .

Q. How is the structure of this compound verified experimentally?

- Analytical Techniques :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.1–7.3 ppm for indole protons), methyl groups (δ 3.7–4.6 ppm), and tetrahydropyridinyl protons (δ 2.5–3.3 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 279.18 for a related piperidinyl-indole derivative) .

- TLC : Used to monitor reaction progress (e.g., Rf = 0.22 in 70:30 ethyl acetate/hexane) .

Q. What are the typical yields for synthesizing this compound, and how can they be optimized?

- Yield Ranges : Reported yields for analogous indole derivatives vary from 25% to 46%, depending on substituents and reaction conditions .

- Optimization Strategies :

- Use PEG-400:DMF solvent systems to enhance solubility .

- Adjust catalyst loading (e.g., CuI) and reaction time (12–24 hours) for CuAAC reactions .

Advanced Research Questions

Q. How does the tetrahydropyridinyl group influence the compound’s biological activity?

- Mechanistic Insights : The tetrahydropyridinyl moiety may act as a bioisostere for neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its partial saturation and basic nitrogen. Computational docking studies can predict binding affinities to targets like 5-HT receptors .

- Experimental Validation : In vitro assays (e.g., radioligand binding) and in vivo models (e.g., ischemia-reperfusion) are used to assess activity. Related indole derivatives show antioxidant and neuroprotective effects .

Q. What strategies are effective for modifying this compound to enhance metabolic stability?

- Structural Modifications :

- Bromine Replacement : Substitute bromine with electron-withdrawing groups (e.g., trifluoromethyl) to alter electronic properties and metabolic pathways .

- Methyl Group Optimization : Replace the 1-methyl group with bulkier substituents (e.g., tert-butyl) to reduce CYP450-mediated oxidation .

- In Silico Tools : Use software like Schrödinger Suite to predict metabolic hotspots and guide synthetic efforts.

Q. How do conflicting NMR or crystallography data for similar compounds inform structural analysis?

- Case Study : For 5-bromo-6-(trifluoromethyl)-1H-indole, discrepancies in 19F NMR chemical shifts (δ −114.65 ppm vs. predicted values) highlight the need for multi-technique validation (e.g., X-ray crystallography or 2D NMR) .

- Resolution : Cross-reference with databases (e.g., CCDC-2191474) to validate bond lengths and angles in the tetrahydropyridinyl ring .

Methodological Recommendations

- Synthetic Routes : Prioritize CuAAC for regioselective triazole formation or alkylation for N-methylation .

- Purification : Use automated flash chromatography with ethyl acetate/hexane gradients to resolve polar byproducts .

- Biological Testing : Screen for antioxidant activity via DPPH radical scavenging assays, as validated for ischemia-targeted indoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.